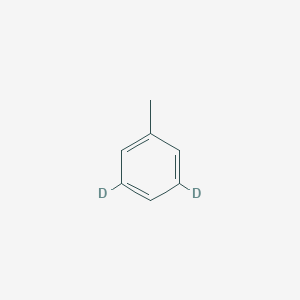

1,3-Dideuterio-5-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

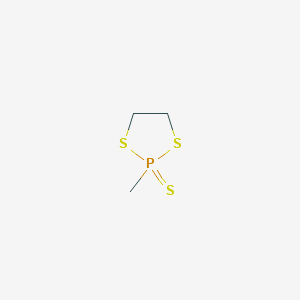

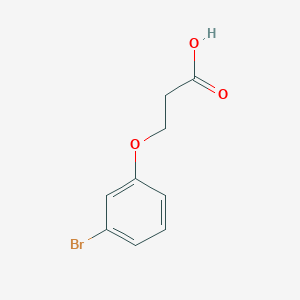

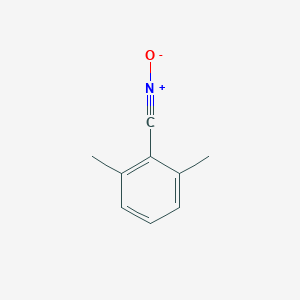

1,3-Dideuterio-5-methylbenzene is a deuterated derivative of methylbenzene (toluene), where two hydrogen atoms in the 1 and 3 positions of the benzene ring are replaced by deuterium. This isotopic substitution can be useful for various spectroscopic and chemical reaction studies due to the different nuclear properties of deuterium compared to hydrogen.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1,3-dideuterio-5-methylbenzene, they offer insights into related compounds and methods that could be adapted for its synthesis. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) involves the electrochemical oxidation of a monomer . A similar approach could potentially be used for the synthesis of deuterated compounds by starting with a deuterated monomer. Additionally, the synthesis of 1,2-digermabenzene with bulky substituents suggests that steric hindrance can be a consideration in the synthesis of substituted benzenes, which may be relevant when designing a synthesis route for 1,3-dideuterio-5-methylbenzene.

Molecular Structure Analysis

The molecular structure of 1,3-dideuterio-5-methylbenzene would be expected to be similar to that of its non-deuterated analogs. For instance, the molecular structure of 1,3,5-trifluorobenzene has been determined by electron diffraction , and the structure of 1,3,5-triphenylbenzene has been solved by X-ray crystallography10. These studies provide a basis for understanding the geometric parameters that might be expected for 1,3-dideuterio-5-methylbenzene, such as bond lengths and angles.

Chemical Reactions Analysis

The reactivity of 1,3-dideuterio-5-methylbenzene would likely be influenced by the presence of deuterium atoms, which can lead to kinetic isotope effects. The papers do not provide specific reactions for this compound, but the synthesis and reactivity of 1,3,5-triphosphabenzenes and the study of push-pull benzenes suggest that electronic factors and substituent effects are important in determining the reactivity of substituted benzenes. These principles could be applied to predict the reactivity of 1,3-dideuterio-5-methylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dideuterio-5-methylbenzene would be influenced by the deuterium substitution. For example, the electronic structure of 1,3,5-tridehydrobenzene triradical provides information on the electronic states that could be relevant for understanding the properties of deuterated benzenes. The electrosynthesis of poly(1,3-dimethoxybenzene) and the characterization of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene provide data on the solubility and spectroscopic properties that could be compared to those of 1,3-dideuterio-5-methylbenzene.

Applications De Recherche Scientifique

Analytical Methods in Antioxidant Activity Research

In the realm of food engineering, medicine, and pharmacy, antioxidants play a crucial role, prompting significant interest in developing reliable tests for determining antioxidant activity. The study by Munteanu and Apetrei (2021) reviews critical tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, as well as electron transfer tests like CUPRAC and FRAP. These methods, pivotal in analyzing the antioxidant capacity of complex samples, could be applicable for studying derivatives of benzene like "1,3-Dideuterio-5-methylbenzene" in understanding their potential antioxidant properties or in synthesizing new antioxidant compounds (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are at the forefront of research for treating recalcitrant compounds in the environment, such as pharmaceuticals and persistent organic pollutants. Qutob et al. (2022) provide a comprehensive review of AOPs in degrading acetaminophen, revealing various by-products, biotoxicity, and degradation pathways. This study underscores the importance of understanding chemical degradation pathways and the environmental impact of by-products, relevant to substances like "1,3-Dideuterio-5-methylbenzene" when considering their breakdown products and potential environmental effects (Qutob et al., 2022).

Applications in Sensing and Material Science

Research into luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), highlights the development of nanostructured materials capable of detecting hazardous substances. Such materials, constructed from amphiphilic micelles with luminescent tags, serve as efficient probes for various analytes, including explosives and pollutants. The methodologies and insights from this review could inform research on "1,3-Dideuterio-5-methylbenzene" by exploring its incorporation into nanostructured materials for sensing applications, leveraging its unique chemical properties for enhanced detection capabilities (Paria et al., 2022).

Safety And Hazards

Specific safety and hazard information for 1,3-Dideuterio-5-methylbenzene is not available in the sources. However, similar compounds like 1,3,5-Trimethylbenzene can cause irritation to eyes, skin, nose, throat, and the respiratory system8.

Orientations Futures

The future directions for 1,3-Dideuterio-5-methylbenzene are not specified in the sources. However, the field of chemistry involving benzene and its derivatives is vast and continues to evolve9.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist or chemical engineer.

Propriétés

IUPAC Name |

1,3-dideuterio-5-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-NMQOAUCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dideuterio-5-methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)